2-(Difluoromethyl)benzaldehyde
Overview
Description
2-(Difluoromethyl)benzaldehyde (DFMB) is an organic compound with a molecular formula of C7H4F2O. It is a colorless to pale yellow liquid with a characteristic odor and a melting point of -10°C. It is used in various industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. DFMB is also used in the synthesis of various other organic compounds, such as 2-fluorophenol and 2-fluorothiophenol.
Scientific Research Applications
Synthesis of Labeled Compounds
- Benzaldehydes, including 2-(Difluoromethyl)benzaldehyde, are crucial in the synthesis of labeled compounds. They serve as building blocks in synthetic organic chemistry for creating natural products and pharmaceutical drugs. An efficient synthesis method for 2H and 13C labeled benzaldehydes was reported, showcasing their significance in isotopic purity and regio-selective formylation (Boga, Alhassan, & Hesk, 2014).
Catalysis in Organic Reactions
- Benzaldehydes, including 2-(Difluoromethyl)benzaldehyde, play a role in catalysis. Studies have explored using NiFe2O4 nanoparticles as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, demonstrating the versatility of benzaldehydes in catalytic processes (Iraqui, Kashyap, & Rashid, 2020).
Pharmaceutical and Cosmetic Industries
- Benzaldehydes are essential in pharmaceutical and cosmetic industries. Research has focused on enhancing the oxidative properties of catalysts for benzaldehyde synthesis, highlighting their application in creating valuable products for these industries (Sharma, Soni, & Dalai, 2012).
Flavor Industry
- In the flavor industry, benzaldehydes like 2-(Difluoromethyl)benzaldehyde are used for their distinctive aromas. Research has focused on the bioproduction of benzaldehyde, using techniques like two-phase partitioning bioreactors, which underscores the importance of these compounds in flavor manufacturing (Craig & Daugulis, 2013).
Chemical Synthesis
- Benzaldehydes are also utilized in the chemical synthesis of various compounds. Studies have investigated enzyme-catalyzed asymmetric C–C-bond formation using benzaldehydes, demonstrating their role in complex chemical synthesis processes (Kühl et al., 2007).
Development of Novel Chemical Compounds
- Research on 2-(Difluoromethyl)benzaldehyde includes its role in the synthesis of new chemical compounds like difluoromethylated naphthoquinones. This highlights its utility in creating structurally diverse molecules (Zhang et al., 2017).
Environmental and Analytical Chemistry
- Benzaldehydes are significant in environmental and analytical chemistry. For instance, luminescent lanthanide-organic frameworks have been developed to detect benzaldehyde, showcasing its importance in environmental monitoring and safety (Che et al., 2019).
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWXJJJRNOVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716751 | |
Record name | 2-(Difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)benzaldehyde | |
CAS RN |
1018678-50-6 | |
Record name | 2-(Difluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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